molecular formula C16H18N2OS B12544150 Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-14-6

Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-

Cat. No.: B12544150
CAS No.: 832099-14-6
M. Wt: 286.4 g/mol
InChI Key: GOVQUZROUFWTMK-UHFFFAOYSA-N
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Description

Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group and a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of an appropriate isothiocyanate with a corresponding amine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include urea derivatives, amines, and substituted thioureas, which have significant applications in organic synthesis and pharmaceuticals .

Mechanism of Action

The mechanism of action of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features that confer distinct biological activities and reactivity patterns. Its phenylmethoxyphenyl ethyl moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

832099-14-6

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)ethylthiourea

InChI

InChI=1S/C16H18N2OS/c17-16(20)18-10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H3,17,18,20)

InChI Key

GOVQUZROUFWTMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=S)N

Origin of Product

United States

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